![molecular formula C11H10N2O4 B2998572 methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate CAS No. 82603-69-8](/img/structure/B2998572.png)
methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate
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Overview
Description
“Methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate” is a derivative of quinazoline-2,4-dione . Quinazoline is a notable scaffold for pharmaceuticals and possesses several pharmacological activities such as antimicrobial, antimalarial, anticonvulsant, anti-inflammatory, antihypertensive, cholinesterase inhibitory, anti-diabetic, and anticancer activities .
Synthesis Analysis
The synthesis of quinazoline-2,4-dione derivatives, including “this compound”, involves the use of fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV . The structures of these derivatives were confirmed using spectroscopic analyses (IR, NMR, and EI-MS) .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed using spectroscopic analyses, including IR, NMR, and EI-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the use of fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV .Scientific Research Applications
Anticonvulsant Activity : A study conducted by El Kayal et al. (2019) focused on synthesizing new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide to explore their anticonvulsant activities. The research developed a novel approach for synthesizing the key intermediate - 2-(2,4-dioxo-1,4-dihydro-quinazolin-3(2H)-yl)acetic acid, which demonstrated promising results in experimental studies of anticonvulsant activity, particularly in mice without motor coordination impairment (El Kayal et al., 2019).
Functionalization of Quinoline-2,4-diones : Milićević et al. (2020) explored the preparation of quinoline-2,4-dione functionalized 1,2,3-triazol-4-ylmethanols, 1,2,3-triazole-4-carbaldehydes, and 1,2,3-triazole-4-carboxylic acids. This study emphasized the utility of these compounds in various chemical synthesis processes (Milićević et al., 2020).
Chitin Synthase Inhibition : Noureldin et al. (2018) designed a series of compounds based on the quinazoline-2,4-dione structure to inhibit chitin synthase, an enzyme crucial for fungal growth. Their research provided insights into developing potential antifungal agents (Noureldin et al., 2018).
Synthesis of Quinazolinone Derivatives : Research by Al-ALAAF and Al-iraqi (2021) involved the synthesis of new hydrazones from the quinazolinone moiety, highlighting the versatility of quinazolinone derivatives in creating novel compounds with potential applications in various fields (Al-ALAAF & Al-iraqi, 2021).
Antitumor Activity : Al-Romaizan et al. (2019) synthesized novel quinazolinone derivatives and evaluated their potential as antitumor agents. Their findings suggested significant potency of some compounds against human cell lines, indicating the relevance of these derivatives in cancer research (Al-Romaizan et al., 2019).
Synthesis for Corrosion Inhibition : Kumar et al. (2020) investigated the corrosion inhibition ability of quinazoline derivatives on mild steel in acidic medium, demonstrating the potential industrial application of these compounds in preventing corrosion (Kumar et al., 2020).
Mechanism of Action
Target of Action
Methyl 2-(2,4-dioxo-1H-quinazolin-3-yl)acetate, a derivative of quinazolin-4(3H)-one, has been investigated as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site and an inhibitor of carbonic anhydrase II . These targets play crucial roles in the central nervous system, with the GABAA receptor being a major inhibitory neurotransmitter receptor and carbonic anhydrase II being involved in various physiological processes including pH and CO2 regulation .
Mode of Action
The compound interacts with its targets by potentially enhancing the effect of GABA at the GABAA receptor, thereby increasing inhibitory neurotransmission . Additionally, it may inhibit the activity of carbonic anhydrase II, which could lead to a variety of effects depending on the context .
Biochemical Pathways
Given its targets, it likely influences pathways related toneurotransmission and pH regulation .
Result of Action
In vivo studies have shown that quinazolin-4(3H)-one derivatives, including this compound, exhibit anticonvulsant activity . This suggests that the compound’s action on its targets leads to a decrease in neuronal excitability, which could be beneficial in conditions such as epilepsy .
Future Directions
properties
IUPAC Name |
methyl 2-(2,4-dioxo-1H-quinazolin-3-yl)acetate |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-17-9(14)6-13-10(15)7-4-2-3-5-8(7)12-11(13)16/h2-5H,6H2,1H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCFVAWWNKSOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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